molecular formula C16H11N3O2S B2694223 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide CAS No. 1705929-06-1

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide

Cat. No. B2694223
CAS RN: 1705929-06-1
M. Wt: 309.34
InChI Key: JTPFABIIPUDRSA-UHFFFAOYSA-N
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Description

“N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide” is a compound that belongs to the class of imidazo[2,1-b]thiazoles . These compounds are known for their wide range of biological properties such as anticancer and antiviral activities, antioxidants, immunomodulatory and tuberculostatic agents .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazoles is based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .


Molecular Structure Analysis

The molecular structure of “N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide” is characterized by the presence of an imidazo[2,1-b]thiazole ring system . This ring system is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving “N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide” are dependent on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including imidazo[2,1-b]thiazole, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Compounds related to the thiazole ring, such as imidazo[2,1-b]thiazole, have been reported to act as analgesics . Analgesics are medicines used to relieve pain.

Anti-inflammatory Activity

Thiazole derivatives have also been reported to have anti-inflammatory properties . Anti-inflammatory drugs are used to treat inflammation, a condition that can lead to pain, discomfort, and other symptoms.

Antimicrobial Activity

Thiazole derivatives have been found to exhibit antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .

Antifungal Activity

Thiazole derivatives, including imidazo[2,1-b]thiazole, have been reported to have antifungal properties . Antifungal drugs are used to treat fungal infections, which can occur in any part of the body.

Antiviral Activity

Thiazole derivatives have been found to exhibit antiviral activity . Antiviral drugs are used to treat viral infections.

Antitumor and Cytotoxic Activity

Imidazo[2,1-b]thiazole derivatives have demonstrated potent effects on human tumor cell lines . For example, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported their cytotoxicity activity on three human tumor cell lines .

Neuroprotective Activity

Thiazole derivatives have been reported to have neuroprotective properties . Neuroprotective drugs are used to preserve, repair, or regenerate nerve cells, and they can be used in the treatment of neurodegenerative diseases.

Future Directions

The future directions for “N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide” could involve further exploration of its biological activities and potential applications in the field of medicinal chemistry. Given the wide range of biological properties of imidazo[2,1-b]thiazole derivatives , there is potential for the development of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c20-15(11-5-7-21-10-11)17-13-4-2-1-3-12(13)14-9-19-6-8-22-16(19)18-14/h1-10H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPFABIIPUDRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide

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